molecular formula C9H6F4O B1325226 3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone CAS No. 898787-53-6

3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone

Cat. No.: B1325226
CAS No.: 898787-53-6
M. Wt: 206.14 g/mol
InChI Key: BUMJRNYPSGRNRF-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone is a fluorinated ketone derivative characterized by a trifluoromethyl group at the 1-position and a 2-fluorophenyl substituent at the 3-position. This compound belongs to a broader class of 1,1,1-trifluoro-2-propanone analogs, which are notable for their electron-withdrawing trifluoromethyl group and aromatic substituents that influence reactivity, stability, and biological activity.

Properties

IUPAC Name

1,1,1-trifluoro-3-(2-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c10-7-4-2-1-3-6(7)5-8(14)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMJRNYPSGRNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645241
Record name 1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-53-6
Record name 1,1,1-Trifluoro-3-(2-fluorophenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-3-(2-fluorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 2-fluorobenzaldehyde with trifluoroacetone under acidic or basic conditions. The reaction can be catalyzed by various reagents, including Lewis acids or bases, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products and waste. The use of advanced purification techniques, such as distillation or chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups contribute to its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

Compounds sharing the 1,1,1-trifluoro-2-propanone core but differing in aromatic substituents exhibit distinct physicochemical and functional properties. Key examples include:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Findings Reference
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone C15H11F3O 264.25 Not reported Intermediate in materials science; used in safety studies (GHS classification)
3-(2-Benzoxazolyl)-1,1,1-trifluoro-2-propanone C11H6F3NO2 259.17 165 (decomp) Synthetic intermediate; high yield (80%)
3-(2-Benzothiazolyl)-1,1,1-trifluoro-2-propanone C11H6F3NOS 275.23 279–280 (decomp) High thermal stability; used in heterocyclic chemistry
3-(3-Methylphenyl)-1,1,1-trifluoro-2-propanone C10H9F3O 202.17 Not reported Commercial availability; research chemical
1-(3-Fluorophenyl)-1-(methylamino)-2-propanone C10H11FNO 180.20 Not reported Psychoactive substance (designer drug)

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., benzothiazolyl) increase thermal stability compared to alkyl-substituted derivatives .
  • Pharmaceutical Relevance: Fluorophenyl derivatives (e.g., 1-(3-fluorophenyl)-2-propanone analogs) are linked to bioactive molecules, including antidepressants and stimulants .
Thioether-Substituted Analogs

Thioether derivatives of 1,1,1-trifluoro-2-propanone demonstrate unique reactivity and inhibitory properties:

Compound Name Molecular Formula Molecular Weight Key Findings Reference
3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP) C11H19F3OS 256.33 Inhibitor of juvenile hormone epoxide hydrolase; used in entomological studies
3-(4-Cl-phenylthio)-1,1,1-trifluoro-2-propanone (4-Cl-PTTFP) C9H6ClF3OS 254.65 Hydrolysis inhibitor; studied in pesticide metabolism
3-(4-Br-phenylthio)-1,1,1-trifluoro-2-propanone (4-Br-PTTFP) C9H6BrF3OS 299.11 Enhanced oxidative stability compared to Cl analogs

Key Observations :

  • Biological Activity : Thioether derivatives like OTFP are potent enzyme inhibitors due to their electrophilic trifluoroketone moiety .
  • Halogen Effects : Bromine substituents improve stability over chlorine in pesticide-related applications .
Physicochemical Property Comparison
Property 3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone (Inferred) 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone 3-(2-Benzothiazolyl)-1,1,1-trifluoro-2-propanone
Boiling Point ~200–220°C (predicted) Not reported Decomposes at 279°C
Solubility Likely soluble in polar aprotic solvents (e.g., acetone) Insoluble in water; soluble in EtOAc/hexane Recrystallized from EtOAc/hexane
Reactivity Electrophilic ketone; prone to nucleophilic addition Stable under ambient conditions Stable up to decomposition temperature

Biological Activity

3-(2-Fluorophenyl)-1,1,1-trifluoro-2-propanone is an organofluorine compound notable for its trifluoromethyl group and its potential applications in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F4OC_10H_8F_4O, with a molecular weight of approximately 224.17 g/mol. The presence of the trifluoromethyl group significantly influences its chemical behavior, enhancing lipophilicity and membrane permeability, which are critical for biological interactions.

The mechanism of action for this compound involves several pathways:

  • Interaction with Biological Membranes : The trifluoromethyl group increases the compound's ability to permeate lipid membranes, facilitating its interaction with cellular targets.
  • Receptor Binding : The compound exhibits binding affinity to various receptors due to its structural characteristics. This binding can modulate receptor activity, influencing physiological responses.
  • Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, although detailed mechanisms require further exploration.

Neuroprotective Effects

Research has indicated that trifluoromethyl ketones exhibit neuroprotective properties. In a study involving cerebellar granule neurons, compounds similar to this compound demonstrated inhibition of low K+^+-induced apoptosis. This suggests potential applications in neurodegenerative disease models .

Study 1: Neuroprotection in Cerebellar Neurons

A study published in Neuroscience Letters examined the effects of trifluoromethyl ketones on cerebellar granule neurons. The findings revealed that these compounds could reduce apoptosis induced by potassium deprivation. The study highlighted the potential for developing neuroprotective therapies targeting similar pathways .

Study 2: Anticancer Properties

Research into fluorinated compounds has consistently shown enhanced activity against various cancer cell lines. For instance, a review on FDA-approved drugs containing trifluoromethyl groups noted improved efficacy against cancer targets due to modifications in molecular structure that enhance binding and metabolic stability .

Comparative Analysis

To better understand the biological activity of this compound relative to other fluorinated compounds, a comparative analysis is presented below:

CompoundMechanism of ActionBiological Activity
This compoundMembrane permeation; receptor bindingNeuroprotective; potential anticancer
3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanoneSimilar to aboveNeuroprotective; cytotoxicity against cancer cells
TrifluoroacetoneEnzyme inhibitionNeuroprotective; metabolic effects

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